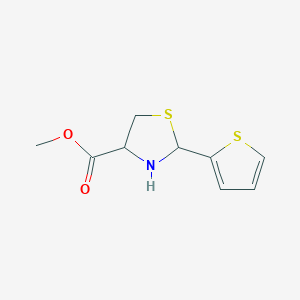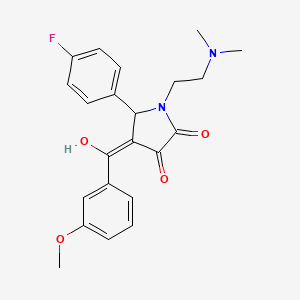![molecular formula C19H23FN4O B2396338 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2108948-36-1](/img/structure/B2396338.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is an intriguing compound in the realm of chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that includes the formation of the 2H-1,2,3-triazole ring, the construction of the 8-azabicyclo[32 The reaction conditions for each step are carefully controlled to ensure high yield and purity
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing each step to maximize yield and minimize cost. This involves the use of continuous flow reactors for better control over reaction conditions, and employing greener chemistry principles to reduce waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one can undergo several types of chemical reactions:
Oxidation: Due to the presence of the propan-1-one group, the compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced, potentially affecting the ketone group to form alcohols.
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in organic synthesis
Biology
Biologically, the compound may serve as a tool for studying molecular interactions due to its triazole ring, which is often used in bioconjugation techniques.
Medicine
In medicine, this compound has the potential for drug development, particularly in designing molecules that can cross the blood-brain barrier or interact with specific neurological targets.
Industry
In industry, the compound could be utilized in the development of new polymers or as a component in advanced materials due to its stability and specific functional groups.
Mecanismo De Acción
The mechanism of action for this compound would depend on its application. For instance, in a biological context, the compound could interact with enzymes or receptors, with the triazole ring playing a crucial role in binding specificity. Molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one.
1-(8-azabicyclo[3.2.1]oct-3-yl)-3-(4-fluorophenyl)propan-1-one.
Highlighting Uniqueness
Compared to similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one possesses a unique combination of functional groups that enhance its reactivity and potential for various applications. The addition of the fluoro group and the triazole ring sets it apart in terms of chemical stability and biological activity.
Would you like to explore any specific application or delve deeper into one of these sections?
Propiedades
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-13-10-14(2-6-18(13)20)3-7-19(25)23-15-4-5-16(23)12-17(11-15)24-21-8-9-22-24/h2,6,8-10,15-17H,3-5,7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDPGLFNCEVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)








